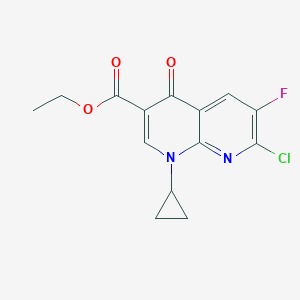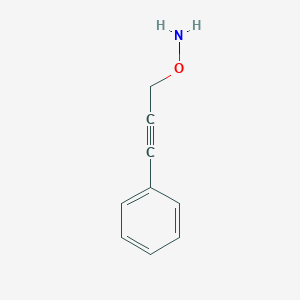
o-(3-Phenyl-2-propynyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Phenyl-2-propynyl)hydroxylamine, also known as P2P hydroxylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular metabolism. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The inhibition of enzymes involved in cellular metabolism can disrupt the normal functioning of cells and lead to cell death.
Biochemical and Physiological Effects:
o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of acetylcholinesterase (an enzyme involved in neurotransmission), and the modulation of oxidative stress. These effects are dependent on the concentration of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine and the type of cells or organisms being studied.
Avantages Et Limitations Des Expériences En Laboratoire
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis. However, this compound also has some limitations, such as its potential toxicity and instability under certain conditions. Careful handling and storage are required to ensure the safety and stability of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine in lab experiments.
Orientations Futures
There are several future directions for the research and development of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can provide valuable insights into its potential applications and limitations.
Méthodes De Synthèse
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can be synthesized through various methods, including the reaction of propargylamine with phenylacetylene, followed by reduction with sodium borohydride. Another method involves the reaction of propargyl alcohol with phenylhydrazine, followed by oxidation with hydrogen peroxide. The synthesis of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine requires careful attention to the reaction conditions, as the yield and purity of the product can be affected by various factors, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of materials, such as polymers and coatings.
Propriétés
Numéro CAS |
149649-90-1 |
|---|---|
Nom du produit |
o-(3-Phenyl-2-propynyl)hydroxylamine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
O-(3-phenylprop-2-ynyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 |
Clé InChI |
ZHFXDAQXMNYCTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCON |
SMILES canonique |
C1=CC=C(C=C1)C#CCON |
Synonymes |
Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




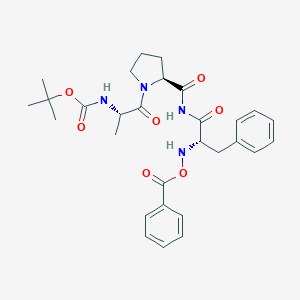
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
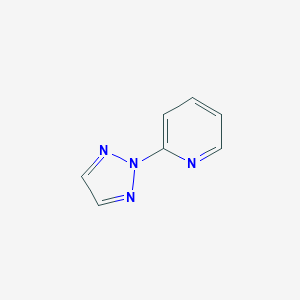
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
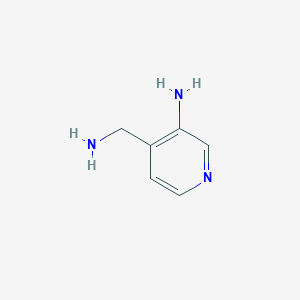



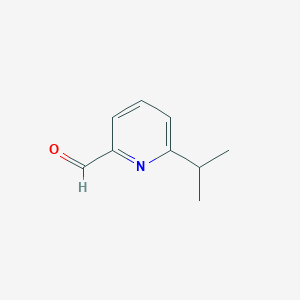
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
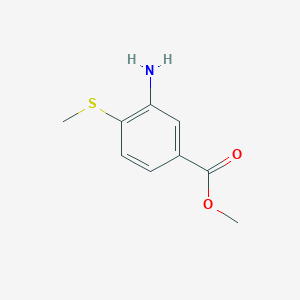
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
